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molecular formula C11H14OS B8684219 2-Benzyl-1,3-oxathiane CAS No. 66390-00-9

2-Benzyl-1,3-oxathiane

Cat. No. B8684219
M. Wt: 194.30 g/mol
InChI Key: TVPODSJLODEURZ-UHFFFAOYSA-N
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Patent
US05648370

Procedure details

To a solution of the thiol (14.67 g) from step a) in toluene (200 ml) was added p-toluenesulphonic acid (1 g) and phenylacetaldehyde (18.3 ml). The reaction was refluxed using a Dean and Stark apparatus. After the appropriate amount of water had been collected the reaction mixture was cooled, washed with saturated sodium bicarbonate, saturated brine and dried (K2CO3). The crude product was distilled (bp 100°-110°/0.3 mbars) to give a yellow liquid (19.65 g).
[Compound]
Name
thiol
Quantity
14.67 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=C[C:4]([S:7](O)(=O)=O)=[CH:3][CH:2]=1.[C:12]1([CH2:18][CH:19]=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C=CC=CC=1>[C:12]1([CH2:18][CH:19]2[S:7][CH2:4][CH2:3][CH2:2][O:20]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
thiol
Quantity
14.67 g
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
18.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed
CUSTOM
Type
CUSTOM
Details
After the appropriate amount of water had been collected the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled (bp 100°-110°/0.3 mbars)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC1OCCCS1
Measurements
Type Value Analysis
AMOUNT: MASS 19.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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